molecular formula C7H14N2O4S B015957 Cystathionine CAS No. 535-34-2

Cystathionine

Cat. No. B015957
CAS RN: 535-34-2
M. Wt: 222.26 g/mol
InChI Key: ILRYLPWNYFXEMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cystathionine synthesis involves the enzyme cystathionine beta-synthase (CBS), which catalyzes the condensation of homocysteine and serine to form cystathionine. This reaction is a crucial step in the transsulfuration pathway, directing the sulfur from methionine towards cysteine synthesis. The synthesis and activity of CBS are highly regulated, involving cofactors such as pyridoxal 5'-phosphate (PLP) and, in some organisms, heme. The enzyme exhibits a modular organization, suggesting complex regulation mechanisms including redox changes and allosteric modulation by S-adenosylmethionine (AdoMet) (Banerjee & Zou, 2005).

Molecular Structure Analysis

The molecular structure of cystathionine is characterized by its unique combination of homocysteine and serine linked through a beta-thioether bond. This structure is essential for its role as a metabolic intermediate. Detailed structural insights have been provided by X-ray crystallography studies, revealing the active core of CBS that is conserved across different species. These studies have shown that the enzyme can be cleaved into an evolutionarily conserved active core, maintaining activity despite the absence of the N-terminal and C-terminal regions, which are involved in regulatory functions (Kéry, Poneleit, & Kraus, 1998).

Chemical Reactions and Properties

Cystathionine undergoes various chemical reactions characteristic of its functional groups, such as the amino, carboxyl, and thioether groups. It is involved in the transsulfuration pathway, where it serves as a precursor for cysteine synthesis through the action of cystathionine gamma-lyase. The enzyme cystathionine gamma-synthase also plays a role in its synthesis by catalyzing the gamma-replacement reaction, indicating its central role in methionine and cysteine metabolism (Amir, Hacham, & Galili, 2002).

Physical Properties Analysis

The physical properties of cystathionine, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are crucial for its biological function and its interaction with enzymes in metabolic pathways. Although specific details on these properties require further exploration, they are essential for understanding the compound's behavior in physiological conditions.

Chemical Properties Analysis

Cystathionine's chemical properties are defined by its reactivity and interactions with various enzymes in metabolic pathways. Its role as an intermediate in the transsulfuration pathway highlights its chemical versatility, participating in reactions facilitated by enzymes like CBS and cystathionine gamma-synthase. The enzyme-mediated reactions underscore cystathionine's importance in sulfur amino acid metabolism and its regulatory mechanisms, such as its synthesis being regulated by factors including the availability of substrates and the presence of cofactors like PLP (Banerjee & Zou, 2005).

Scientific Research Applications

  • Cancer Research : Cystathionine has been found to protect human breast cancer cells against reactive oxygen species and drug-induced apoptosis, which might contribute to drug resistance (Sen et al., 2016).

  • Antioxidant Properties : It significantly reduces superoxide radical-dependent chemiluminescence in human leukocytes and xanthine-xanthine oxidase-derived superoxide radicals in vitro (Wada et al., 1996).

  • Neuroscience : Cystathionine's distribution in the human brain and its changes post-mortem can be studied using a novel method of quantitative estimation (Shimizu et al., 1966). It also plays a role in the normal functioning of the brain and is involved in certain inborn errors of metabolism (Key & White, 1970).

  • Molecular Biology : The yeast cystathionine β-synthase serves as a model for future studies of structure and function in enzymes, particularly in human and rat enzymes (Jhee et al., 2000).

  • Clinical Diagnosis : L-cystathionine is vital for amino acid analysis, aiding in clinical diagnosis (Amino & Suzuki, 2017).

  • Therapeutic Potential : It has potential in treating diseases where endoplasmic reticulum stress is implicated, like homocystinuria (Maclean et al., 2012).

  • Genetic Studies : Molecular diagnosis of cystathioninuria is possible, allowing for phenotype-genotype correlations and association studies with the CTH gene (Wang & Hegele, 2003).

  • Neurodegenerative Research : The disappearance of cystathionine with neuronal loss suggests it might be a marker in neurodegenerative processes (Wisniewski et al., 1985).

properties

IUPAC Name

2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRYLPWNYFXEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50861587
Record name DL-Cystathionine
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Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Cystathionine
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Product Name

Cystathionine

CAS RN

535-34-2
Record name S-(2-Amino-2-carboxyethyl)homocysteine
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Record name S-(2-amino-2-carboxyethyl)-DL-homocysteine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61,500
Citations
R Banerjee, R Evande, Ö Kabil, S Ojha… - Biochimica et Biophysica …, 2003 - Elsevier
In mammals, cystathionine β-synthase catalyzes the first step in the … Cystathionine β-synthase catalyzes a PLP-dependent condensation of serine and homocysteine to cystathionine …
H Zhu, S Blake, KT Chan, RB Pearson… - BioMed research …, 2018 - hindawi.com
… CBS catalyzes the condensation of homocysteine (Hcy) with serine to form cystathionine which is subsequently cleaved by cystathionine gamma-lyase (CTH) to form cysteine, a …
Number of citations: 100 www.hindawi.com
K Ascenção, C Szabo - Redox biology, 2022 - Elsevier
The expression of the reverse transsulfuration enzyme cystathionine-β-synthase (CBS) is markedly increased in many forms of cancer, including colorectal, ovarian, lung, breast and …
A Asimakopoulou, P Panopoulos… - British journal of …, 2013 - Wiley Online Library
Background and Purpose Hydrogen sulfide ( H 2 S ) is a signalling molecule that belongs to the gasotransmitter family. Two major sources for endogenous enzymatic production of H 2 …
SH Mudd, F Skovby, HL Levy… - American journal of …, 1985 - ncbi.nlm.nih.gov
An international questionnaire survey has been conducted to define better the natural history of homocystinuria due to cystathionine β-synthase deficiency and permit evaluation of …
S Sen, B Kawahara, D Gupta, R Tsai… - Free Radical Biology …, 2015 - Elsevier
Cystathionine β-synthase (CBS) is an enzyme in the transulfuration pathway that can catalyze the condensation of homocysteine (Hcy) and cysteine (Cys) to hydrogen sulfide (H 2 S) …
K Zuhra, F Augsburger, T Majtan, C Szabo - Biomolecules, 2020 - mdpi.com
Cystathionine-β-synthase (CBS), the first (and rate-limiting) enzyme in the transsulfuration pathway, is an important mammalian enzyme in health and disease. Its biochemical functions …
Number of citations: 125 0-www-mdpi-com.brum.beds.ac.uk
JP Kraus - Methods in enzymology, 1987 - Elsevier
… cystathionine. In rat liver, about 50% of sulfur present in the form of homocysteine is converted irreversibly to cystathionine … cycle, l Marked deficiency of cystathionine /3-synthase activity …
KH Jhee, WD Kruger - Antioxidants & redox signaling, 2005 - liebertpub.com
Cystathionine β-synthase (CBS) is the first enzyme in the transsulfuration pathway, catalyzing the conversion of serine and homocysteine to cystathionine and water. The enzyme …
Number of citations: 173 www.liebertpub.com
A Ichinohe, T Kanaumi, S Takashima, Y Enokido… - Biochemical and …, 2005 - Elsevier
Down’s syndrome (DS) or trisomy 21 is the most common genetic cause of mental retardation, and adults with DS develop Alzheimer type of disease (AD). Cystathionine β-synthase (…

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